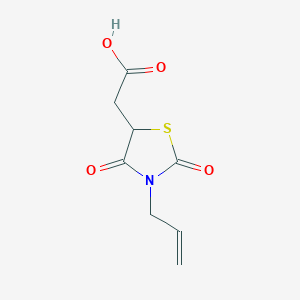

(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid” is a chemical compound with the IUPAC name (3-allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid . It has a molecular weight of 215.23 .

Molecular Structure Analysis

The InChI code for “(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid” is 1S/C8H9NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h2,5H,1,3-4H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid” is a solid at room temperature .Scientific Research Applications

- Thiazolidine derivatives, including our compound of interest, exhibit promising anticancer properties. Researchers have explored their effects on various cancer cell lines, such as glioma cells, and found encouraging results . Further investigations into their mechanisms of action and potential clinical applications are ongoing.

- Thiazolidine-based compounds demonstrate antimicrobial activity against bacteria, fungi, and other pathogens. Their potential as novel antimicrobial agents is an active area of research . Investigating their efficacy against specific strains and understanding their mode of action can guide drug development.

- The presence of sulfur in thiazolidine motifs contributes to their anti-inflammatory effects. Researchers have explored their potential in managing inflammatory conditions, such as arthritis and other immune-related disorders . Understanding their interactions with inflammatory pathways is crucial for therapeutic development.

- Thiazolidine derivatives have shown neuroprotective properties, making them relevant for neurological disorders. These compounds may modulate oxidative stress, inflammation, and neuronal survival . Investigating their impact on neurodegenerative diseases holds promise.

- The sulfur-containing thiazolidine scaffold contributes to antioxidant effects. Researchers have studied their ability to scavenge free radicals and protect cells from oxidative damage . Further exploration of their antioxidant mechanisms could lead to novel therapies.

- Scientists have employed green chemistry approaches to synthesize thiazolidine derivatives. These methods prioritize sustainability, minimize waste, and enhance atom economy . Investigating eco-friendly synthesis routes is essential for environmentally conscious drug development.

Anticancer Activity

Antimicrobial Effects

Anti-Inflammatory Properties

Neuroprotective Potential

Antioxidant Activity

Green Synthesis and Atom Economy

properties

IUPAC Name |

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h2,5H,1,3-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQJWMJTSARPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)

![1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2590091.png)

![3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2590093.png)

![N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2590098.png)

![4-[2-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B2590100.png)

![5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2590102.png)

![(3,5-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2590104.png)

![N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2590106.png)